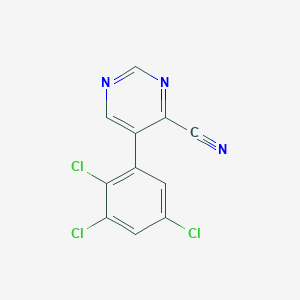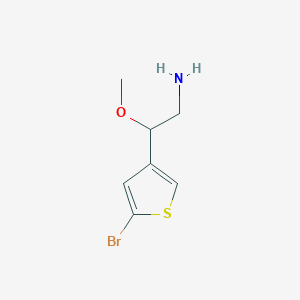
3-(3,4,5-Trifluorophenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-Trifluorophenoxy)propanenitrile is an organic compound characterized by the presence of a trifluorophenoxy group attached to a propanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenoxy)propanenitrile typically involves the reaction of 3,4,5-trifluorophenol with 3-chloropropanenitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
3,4,5-Trifluorophenol+3-Chloropropanenitrile→this compound+HCl
The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4,5-Trifluorophenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, amines, or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or ammonia (NH3) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, amines, or other substituted derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Applications De Recherche Scientifique
3-(3,4,5-Trifluorophenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds, particularly those requiring fluorinated aromatic rings for enhanced bioactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3,4,5-Trifluorophenoxy)propanenitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its trifluorophenoxy group. The presence of fluorine atoms can enhance binding affinity and selectivity, potentially leading to improved efficacy in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4,5-Trifluorophenoxy)propanenitrile
- 3-(3,4-Difluorophenoxy)propanenitrile
- 3-(3,5-Difluorophenoxy)propanenitrile
Comparison
Compared to similar compounds, 3-(3,4,5-Trifluorophenoxy)propanenitrile is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This arrangement can influence the compound’s reactivity, stability, and biological activity. The trifluorophenoxy group provides a balance of electronic effects and steric hindrance, making it a valuable intermediate in various chemical syntheses.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new materials and pharmaceuticals. Further research into its properties and applications will continue to uncover new opportunities for its use in various fields.
Propriétés
Formule moléculaire |
C9H6F3NO |
|---|---|
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
3-(3,4,5-trifluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H6F3NO/c10-7-4-6(14-3-1-2-13)5-8(11)9(7)12/h4-5H,1,3H2 |
Clé InChI |
PYBQANVRNMCLTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)F)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)






![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)

![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)


![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)
